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Compound of Interest

Compound Name: 3-Methoxy-4-nitroaniline

Cat. No.: B176388 Get Quote

Introduction

4-Methoxy-2-nitroaniline is a valuable chemical intermediate used in the synthesis of various

dyes, pigments, and pharmaceutical compounds.[1][2] The synthesis from the readily available

starting material, p-anisidine (4-methoxyaniline), is a classic example of electrophilic aromatic

substitution. However, direct nitration of p-anisidine is challenging to control due to the strong

activating nature of both the amino (-NH₂) and methoxy (-OCH₃) groups, which can lead to

multiple nitration products and oxidation of the aniline ring.[1]

To achieve a high yield of the desired product, a well-established two-step protocol is

employed. This method involves the initial protection of the highly reactive amino group via

acetylation, followed by nitration of the acetylated intermediate, and concluding with the

hydrolytic removal of the acetyl protecting group.[1][3] This procedure ensures a controlled

reaction, favoring the formation of the 4-methoxy-2-nitroaniline isomer in good yield.

This application note provides a detailed, step-by-step protocol for the synthesis of 4-methoxy-

2-nitroaniline from p-anisidine, suitable for researchers in organic synthesis and drug

development.

Reaction Scheme
The overall synthesis is a two-step process:
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Acetylation: p-Anisidine is acetylated using acetic anhydride to form N-(4-

methoxyphenyl)acetamide (4-methoxyacetanilide).

Nitration and Hydrolysis: The intermediate is nitrated to form N-(4-methoxy-2-

nitrophenyl)acetamide, which is then hydrolyzed to yield the final product, 4-methoxy-2-

nitroaniline.

Image: Overall reaction scheme for the synthesis of 4-Methoxy-2-nitroaniline.

Experimental Protocols
The following protocols are adapted from a well-established procedure published in Organic

Syntheses.[3]

Part A: Synthesis of N-(4-Methoxy-2-
nitrophenyl)acetamide
This step involves the acetylation of the starting material, p-anisidine, followed by the nitration

of the resulting acetanilide.

Materials and Equipment:

p-Anisidine (123 g, 1.0 mole)

Glacial Acetic Acid (300 mL)

Acetic Anhydride (103 mL, 1.1 moles)

Concentrated Nitric Acid (sp. gr. 1.42, 100 mL)

Water and Ice

2-L Three-necked, round-bottomed flask

Mechanical stirrer and Thermometer

Steam bath and Ice bath
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Büchner funnel and filter flask

Procedure:

In the 2-L flask, combine p-anisidine (123 g), glacial acetic acid (300 mL), and water (217

mL).

Stir the mixture until the p-anisidine has completely dissolved.

Add 350 g of crushed ice to the solution. Once the temperature reaches 0–5°C, add acetic

anhydride (103 mL) all at once with vigorous stirring. The mixture will solidify into a

crystalline mass as the temperature rises to 20–25°C.

Gently heat the flask on a steam bath until all the crystalline material dissolves.

Cool the solution with stirring to 45°C, at which point crystals of 4-methoxyacetanilide will

begin to separate.

Place the flask in an ice bath and add concentrated nitric acid (100 mL) all at once. The

temperature will rise rapidly.

Using the ice bath, carefully control the reaction temperature, maintaining it at 60–65°C for

10 minutes.

Cool the mixture down to 25°C over a period of 10 minutes.

Chill the solution overnight in an ice chest or refrigerator to ensure complete precipitation of

the product.

Collect the yellow crystals using a Büchner funnel. Wash the filter cake with 270 mL of ice-

cold water.

Press the crystals as dry as possible. The yield of N-(4-methoxy-2-nitrophenyl)acetamide is

typically 158–168 g (75–79%) with a melting point of 116–116.5°C.[3] The product can be

used directly in the next step without further drying.
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Part B: Synthesis of 4-Methoxy-2-nitroaniline
(Hydrolysis)
This step removes the acetyl protecting group to yield the final product.

Materials and Equipment:

N-(4-Methoxy-2-nitrophenyl)acetamide (from Part A, ~160 g)

Claisen's Alkali (prepared by dissolving 88 g of potassium hydroxide in 63 mL of water,

cooling, and diluting to 250 mL)

2-L Beaker

Steam bath and Ice bath

Büchner funnel and filter flask

Procedure:

In the 2-L beaker, mix the crude N-(4-methoxy-2-nitrophenyl)acetamide (~160 g) with cold

Claisen's alkali (250 mL).

Stir and warm the mixture on a steam bath for 15 minutes. The mixture will first liquefy and

then set into a thick, red paste.

Add 250 mL of hot water and continue to stir and digest the mixture on the steam bath for an

additional 15 minutes.

Cool the beaker to 0–5°C in an ice bath to precipitate the product.

Collect the product on a Büchner funnel and wash it with three 160-mL portions of ice-cold

water.

Press the product as dry as possible. The yield of vacuum-dried 4-methoxy-2-nitroaniline is

typically 122–124 g (95–97% from the acetanilide), with a melting point of 122.5–123°C.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

http://orgsyn.org/demo.aspx?prep=cv3p0661
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The following table summarizes the quantitative data for the key compounds in this synthesis.

Compound
Molar Mass (
g/mol )

Starting
Amount

Product Yield
(%)

Melting Point
(°C)

p-Anisidine 123.15 123 g (1.0 mol) - 57.2

N-(4-Methoxy-2-

nitrophenyl)aceta

mide

210.19 - 75–79% 116–116.5[3]

4-Methoxy-2-

nitroaniline
168.15 -

95–97% (from

acetamide)
122.5–123[3]

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process from the starting

material to the final product.
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Caption: Workflow for the synthesis of 4-Methoxy-2-nitroaniline.

Safety and Handling
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Acids: Concentrated nitric acid and glacial acetic acid are highly corrosive and should be

handled with extreme care in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors

and contact with skin and eyes.

Potassium Hydroxide: Claisen's alkali is a strong base and is corrosive. Avoid contact with

skin and eyes.

General Precautions: The reaction should be performed by personnel trained in experimental

organic chemistry.[3] Ensure proper quenching and disposal of all chemical waste according

to institutional guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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